N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide
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Description
Synthesis Analysis
The synthesis of related chromeno[4,3-d]pyrimidine derivatives involves multi-component reactions that include the use of catalysts and specific reagents to achieve high yields and selectivity. For example, a study by Yin and Song (2022) demonstrated the efficient preparation of a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative with a thieno[2,3-d]pyrimidine moiety in 75% yield, utilizing FeCl3-SiO2 as a catalyst in refluxing ethanol (Yin & Song, 2022). This approach highlights the synthetic pathways that can be adapted for the synthesis of N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide.
Molecular Structure Analysis
Understanding the molecular structure of such compounds is crucial for predicting their reactivity and properties. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy play a vital role in characterizing these molecules. For instance, Dyachenko et al. (2020) determined the molecular and crystal structures of a novel heterocyclic system through X-ray analysis, emphasizing the importance of structural analysis in understanding the chemical behavior of such compounds (Dyachenko et al., 2020).
Chemical Reactions and Properties
The reactivity of chromeno[4,3-d]pyrimidin-4-yl derivatives towards various reagents can lead to the formation of a wide range of compounds with potential pharmacological activities. The study by Elian, Abdelhafiz, and Abdelreheim (2014) explored the reactivity of thioxo-2,5-dihydro-1H-pyrano[2,3-d]pyrimidine derivatives towards different electrophilic and nucleophilic reagents, providing insights into the chemical behavior of these compounds (Elian et al., 2014).
Scientific Research Applications
Heterocyclic Synthesis
The compound and its derivatives are utilized in the synthesis of polyfunctionally substituted heterocycles. For instance, new derivatives of thioxo-2,5-dihydro-1H-pyrano[2,3-d]pyrimidine were obtained through reactions involving acetic anhydride and acid chloride, leading to the formation of various pyrano[2,3-d]pyrimidin-7-yl-acetamide and benzamide derivatives. This process demonstrates the compound's versatility in heterocyclic synthesis, enabling the creation of diverse heterocyclic structures with potential for further functionalization and application in medicinal chemistry (Elian, Abdelhafiz, & Abdelreheim, 2014).
Antimicrobial and Antioxidant Activities
Several studies have focused on evaluating the antimicrobial and antioxidant activities of derivatives of N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide. For example, compounds synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitrile were tested for in vitro antitubercular activity against Mycobacterium tuberculosis, demonstrating pronounced antitubercular and antimicrobial activities. This highlights the potential of these compounds in developing new antimicrobial agents (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Additionally, the antioxidant activity of synthesized coumarins related to the compound was studied using various methods, suggesting that these compounds could serve as potential antioxidants in pharmaceutical and nutraceutical applications (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods for derivatives of this compound. A study presented a catalyst-free, one-pot synthesis approach for creating diverse kinds of functionalized benzo[6,7]chromeno[2,3-d]pyrimidine triones, showcasing an efficient and eco-friendly method for synthesizing complex molecules potentially useful in medicinal chemistry and drug development (Brahmachari & Nayek, 2017).
properties
IUPAC Name |
N-(5-oxo-2-thiophen-2-ylchromeno[4,3-d]pyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-9(21)18-16-13-14(19-15(20-16)12-7-4-8-24-12)10-5-2-3-6-11(10)23-17(13)22/h2-8H,1H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEXPZVZLOSJJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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